N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
“N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . For example, to synthesize N-(4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxalin-1-yl)benzamide, a mixture of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine and pyridine is stirred at 0°C over a period of 30 min .Molecular Structure Analysis
The molecular formula of “N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is C16H12FN5, with an average mass of 293.298 Da and a mono-isotopic mass of 293.107666 Da .Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives react with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines .Mechanism of Action
While the specific mechanism of action for “N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is not mentioned in the search results, it’s worth noting that [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their antiviral and antimicrobial activities . Some of these compounds have shown promising antiviral activity in plaque-reduction assays .
Future Directions
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown potential as antiviral and antimicrobial agents . Future research could focus on further exploration of these compounds, possibly including modifications such as the addition of a thioamide group to increase bioactivity . Additionally, these compounds could be investigated for their potential as anticancer agents .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5/c1-10-6-7-11(8-12(10)17)19-15-16-21-18-9-22(16)14-5-3-2-4-13(14)20-15/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGKMFRFQVASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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